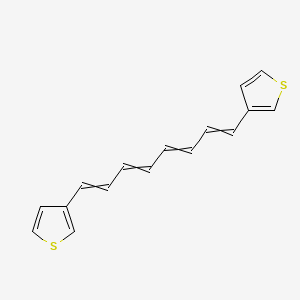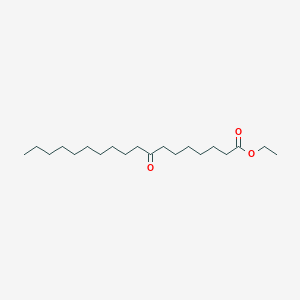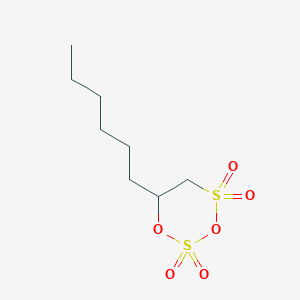
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is a chemical compound characterized by its unique structure, which includes a hexyl group attached to a dioxadithiane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone typically involves the reaction of hexyl-substituted precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hexyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the formation of reactive intermediates, binding to specific enzymes or receptors, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,6,6-Tetramethyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone: A similar compound with tetramethyl groups instead of a hexyl group.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl diacrylate: Another compound with a hexyl group but different functional groups.
Uniqueness
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is unique due to its specific structural features and the presence of a hexyl group, which may impart distinct chemical and physical properties compared to similar compounds
Eigenschaften
CAS-Nummer |
112678-64-5 |
|---|---|
Molekularformel |
C8H16O6S2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
6-hexyl-1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C8H16O6S2/c1-2-3-4-5-6-8-7-15(9,10)14-16(11,12)13-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
MHEBMJPVRNIWTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CS(=O)(=O)OS(=O)(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


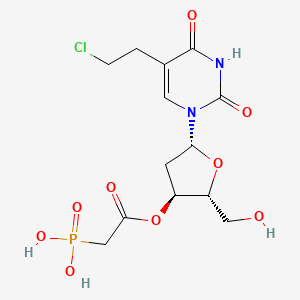
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
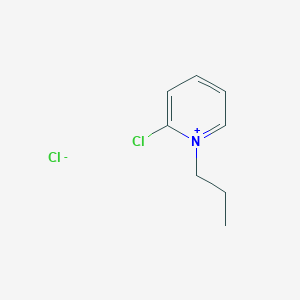
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)


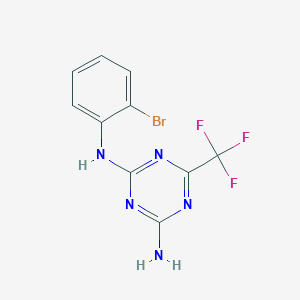
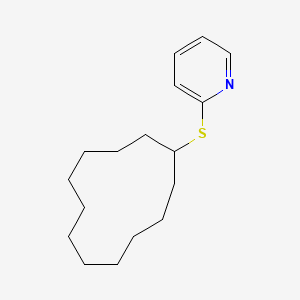
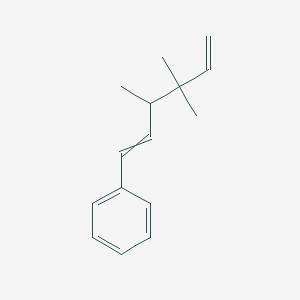
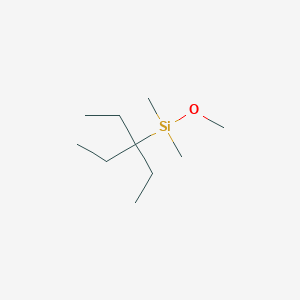
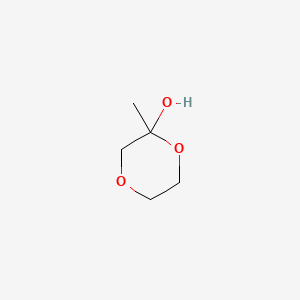
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
